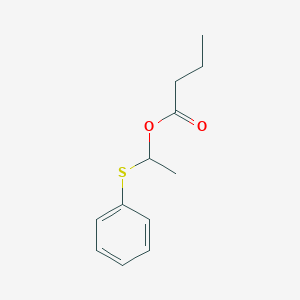
1-(Phenylsulfanyl)ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfanyl)ethyl butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Phenylsulfanyl)ethyl butanoate can be synthesized through a nucleophilic acyl substitution reaction. The most common method involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve phenylsulfanyl ethanol and butanoyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of esters like this compound often involves the Fischer esterification process. This method entails reacting a carboxylic acid (butanoic acid) with an alcohol (phenylsulfanyl ethanol) in the presence of a strong acid catalyst like sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfanyl)ethyl butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Phenylsulfanyl ethanol and butanoic acid.
Reduction: Phenylsulfanyl ethanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
1-(Phenylsulfanyl)ethyl butanoate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action for 1-(Phenylsulfanyl)ethyl butanoate primarily involves its hydrolysis and interaction with biological molecules. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes like esterases in biological systems. The phenylsulfanyl group can also interact with various molecular targets, potentially affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the phenylsulfanyl group.
Methyl butanoate: Another ester with a different alkyl group.
Phenylsulfanyl ethanol: Contains the phenylsulfanyl group but lacks the ester functionality.
Uniqueness
1-(Phenylsulfanyl)ethyl butanoate is unique due to the presence of both the phenylsulfanyl group and the ester functionality. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules .
Propiedades
Número CAS |
188707-10-0 |
|---|---|
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-phenylsulfanylethyl butanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-7-12(13)14-10(2)15-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |
Clave InChI |
IGGNAAWBMGZKLR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




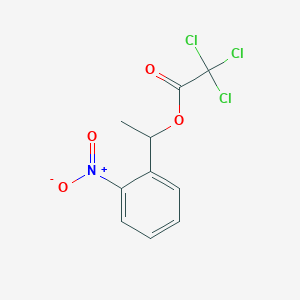
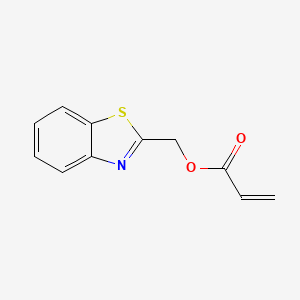
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
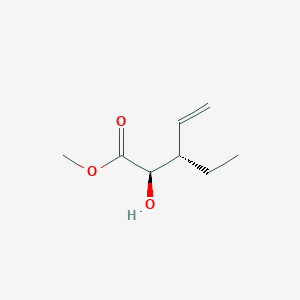
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
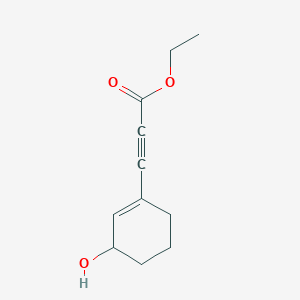
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
